N-(5-Bromothiophen-2-yl)-N-butylpropanamide
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Overview
Description
Thiophene-based compounds, such as the one you mentioned, are a significant class of heterocyclic compounds. They have been the subject of extensive research due to their wide range of biological activities and their role in medicinal chemistry .
Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The exact molecular structure of a specific thiophene derivative would depend on the particular groups attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction . The exact reactions a specific thiophene derivative can undergo would depend on its molecular structure.Physical and Chemical Properties Analysis
Thiophene derivatives have diverse physical and chemical properties. For instance, they are generally soluble in most organic solvents but insoluble in water . The exact properties would depend on the specific derivative.Scientific Research Applications
Environmental Impact and Toxicology Studies
Toxic Neuropathies
Chemicals like 2,5-Hexanedione and acrylamide, which share a similar concern for toxicity with brominated compounds, have been studied for their neurotoxic effects, suggesting a potential area of research for N-(5-Bromothiophen-2-yl)-N-butylpropanamide in understanding neurotoxicity mechanisms (LoPachin & Gavin, 2015).
Environmental Contamination by Flame Retardants
The study of new brominated flame retardants (NBFRs) and organophosphate compounds in developing countries highlights the environmental occurrence and challenges posed by these chemicals, which can be relevant for the environmental impact assessment of this compound (Ali et al., 2017).
Chemical and Biochemical Applications
Supramolecular Chemistry
Compounds with bromine, such as benzene-1,3,5-tricarboxamide, have been utilized in supramolecular chemistry for their ability to self-assemble into one-dimensional structures. This suggests potential applications for this compound in materials science and nanotechnology (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-3-5-8-13(10(14)4-2)11-7-6-9(12)15-11/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRACQDTJCTDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(S1)Br)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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